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Abstract
This technical guide provides a comprehensive overview of 360A iodide, a selective G-

quadruplex stabilizer and telomerase inhibitor, and contrasts its properties with other

conventional forms of iodide, such as potassium iodide and molecular iodine. This document is

intended for researchers, scientists, and professionals in drug development, offering detailed

insights into the chemical properties, mechanisms of action, and experimental data related to

these compounds. All quantitative data is presented in structured tables for comparative

analysis, and detailed experimental protocols for key assays are provided. Furthermore,

signaling pathways and experimental workflows are visualized using Graphviz diagrams to

facilitate a deeper understanding of the underlying molecular processes.

Introduction to 360A Iodide
360A iodide, with the chemical name 3,3’-(pyridine-2,6-diylbis(formylazanediyl))bis(1-

methylquinolin-1-ium) iodide, is a synthetic organic molecule that has garnered significant

interest in cancer research. Its primary mechanism of action involves the stabilization of G-

quadruplex (G4) structures in telomeric DNA, which in turn inhibits the activity of telomerase,

an enzyme crucial for telomere maintenance in cancer cells. This inhibition leads to telomere

dysfunction, cell cycle arrest, and ultimately apoptosis in cancer cells, particularly in glioma cell

lines.
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Table 1: Chemical and Physical Properties of 360A Iodide

Property Value Reference

CAS Number 737763-37-0 [1]

Molecular Formula C₂₇H₂₃IN₅O₂⁺ [1]

Molecular Weight 576.42 g/mol [1]

Appearance Light yellow to yellow solid [1]

Solubility
Insoluble in water, ethanol, and

DMSO
[1]

Storage Store at -20°C [1]

Mechanism of Action of 360A Iodide
360A iodide exerts its anticancer effects through a multi-faceted mechanism targeting telomere

integrity.

G-Quadruplex Stabilization and Telomerase Inhibition
The G-rich single-stranded overhang of telomeres can fold into G-quadruplex structures. 360A
iodide selectively binds to and stabilizes these G4 structures. This stabilization physically

obstructs the telomerase enzyme from accessing the telomere end, thereby inhibiting telomere

elongation. The IC₅₀ value for telomerase inhibition by 360A iodide in a Telomeric Repeat

Amplification Protocol (TRAP-G4) assay is approximately 300 nM[1].

Induction of Telomere Aberrations and Apoptosis
The stabilization of G-quadruplexes by 360A iodide during DNA replication leads to telomere

replication stress. This triggers a DNA damage response involving two key pathways:

Homologous Recombination (HR): The HR protein RAD51 is involved in the generation of

chromatid-type telomere aberrations, such as telomere losses and the formation of telomere

doublets, particularly affecting the lagging strand telomeres[2].
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Non-Homologous End Joining (NHEJ): The DNA-dependent protein kinase catalytic subunit

(DNA-PKcs), a key component of the NHEJ pathway, is responsible for the fusion of sister

telomeres[2].

These telomere aberrations disrupt mitotic progression, leading to the formation of anaphase

bridges and micronuclei, ultimately resulting in cell death through apoptosis[2].
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Mechanism of 360A Iodide-Induced Telomere Damage and Apoptosis.
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Quantitative Data for 360A Iodide
The cytotoxic effects of 360A iodide have been evaluated in several glioma cell lines.

Table 2: In Vitro Cytotoxicity of 360A Iodide in Glioma Cell Lines

Cell Line IC₅₀ (µM) Reference

T98G 4.8 ± 1.1 [1]

CB193 3.9 ± 0.4 [1]

U118-MG 8.4 ± 0.5 [1]

SAOS-2 >15 [1]

Primary Astrocytes 17.4 ± 1.2 [1]

Other Forms of Iodide
In contrast to the targeted mechanism of 360A iodide, other forms of iodide, such as potassium

iodide (KI) and molecular iodine (I₂), have different biological activities and applications.

Potassium Iodide (KI)
Potassium iodide is a stable salt that serves as a source of the iodide anion (I⁻). It is primarily

used in medicine for:

Thyroid hormone regulation: In high doses, it can temporarily inhibit the synthesis and

release of thyroid hormones, a phenomenon known as the Wolff-Chaikoff effect.

Radiation protection: It is used to saturate the thyroid gland with non-radioactive iodine to

prevent the uptake of radioactive iodine in case of a nuclear accident.

Antifungal and antibacterial applications: It has been used to treat certain infections.

The cytotoxic effects of potassium iodide on cancer cells are generally observed at much

higher concentrations compared to 360A iodide. For instance, studies have shown that while

potassium iodide alone has minimal antiproliferative effects, it can enhance the cytotoxic
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activity of molecular iodine[3][4]. In salivary gland cancer cells, KI concentrations above 50 µM

were needed to decrease cell viability[5].

Molecular Iodine (I₂)
Molecular iodine has been investigated for its potential anticancer properties. Unlike iodide,

molecular iodine appears to induce apoptosis in cancer cells through different mechanisms,

including the generation of reactive oxygen species (ROS) and the activation of mitochondria-

mediated apoptotic pathways[6][7][8].

Table 3: Comparison of 360A Iodide with Other Iodide Forms

Feature 360A Iodide
Potassium Iodide
(KI)

Molecular Iodine
(I₂)

Primary Mechanism

G-quadruplex

stabilization,

Telomerase inhibition

Iodide source for

thyroid, Thyroid

hormone regulation

Pro-oxidant, Apoptosis

induction

Primary Target Telomeres Thyroid gland
Various cellular

components

Potency

High (nM to low µM

range for anticancer

effects)

Low (mM range for

cytotoxic effects)

Moderate (µM to mM

range for cytotoxic

effects)

Form
Organic cation with

iodide counter-ion
Inorganic salt Diatomic molecule

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

research findings.

Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to detect telomerase activity.
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Workflow for the Telomeric Repeat Amplification Protocol (TRAP) Assay.

Protocol Steps:

Cell Lysate Preparation: Cells are lysed using a buffer (e.g., CHAPS lysis buffer) to release

cellular contents, including telomerase.

Telomerase Extension: The cell lysate is incubated with a reaction mixture containing a non-

telomeric oligonucleotide substrate (TS primer) and dNTPs. If telomerase is active, it will add

telomeric repeats (TTAGGG) onto the 3' end of the TS primer.

PCR Amplification: The extension products are then amplified by PCR using the TS primer

and a reverse primer (ACX).

Detection: The amplified products are separated by polyacrylamide gel electrophoresis

(PAGE) and visualized, typically with SYBR Green dye or by using a fluorescently labeled

primer. A characteristic ladder of bands with 6 base pair increments indicates telomerase

activity.

WST-1 Cell Viability Assay
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The WST-1 assay is a colorimetric assay to quantify cell proliferation and viability.

Protocol Steps:

Cell Seeding: Cells are seeded in a 96-well plate at a desired density and allowed to adhere.

Treatment: Cells are treated with various concentrations of the test compound (e.g., 360A
iodide) for a specified duration (e.g., 24, 48, or 72 hours).

WST-1 Reagent Addition: WST-1 reagent is added to each well.

Incubation: The plate is incubated for a period (e.g., 1-4 hours) to allow for the conversion of

the WST-1 tetrazolium salt to a soluble formazan dye by mitochondrial dehydrogenases in

viable cells.

Absorbance Measurement: The amount of formazan produced is quantified by measuring

the absorbance at approximately 450 nm using a microplate reader. The absorbance is

directly proportional to the number of viable cells.

FRET Melting Assay for G-Quadruplex Stabilization
Fluorescence Resonance Energy Transfer (FRET) melting assays are used to determine the

ability of a ligand to stabilize G-quadruplex structures.
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Principle of the FRET Melting Assay for G-Quadruplex Stabilization.

Protocol Steps:

Oligonucleotide Design: A G-quadruplex-forming oligonucleotide is synthesized with a

fluorescent donor at one end and a quencher at the other.

Assay Setup: The oligonucleotide is placed in a buffer that promotes G4 formation (e.g.,

containing K⁺ ions). In the folded G4 conformation, the donor and quencher are in close

proximity, resulting in low fluorescence (FRET).

Melting Curve Analysis: The fluorescence is monitored as the temperature is gradually

increased. The temperature at which 50% of the G4 structures are unfolded (melting

temperature, Tm) is determined by the midpoint of the fluorescence increase.

Ligand Addition: The experiment is repeated in the presence of the G4-stabilizing ligand. A

stabilizing ligand will increase the Tm of the G-quadruplex.
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Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformation of G-quadruplex DNA and

its interaction with ligands. Different G4 topologies (parallel, antiparallel, hybrid) have distinct

CD spectral signatures.

Protocol Steps:

Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide is prepared in a

suitable buffer.

CD Spectrum Measurement: The CD spectrum is recorded over a range of wavelengths

(typically 220-320 nm).

Ligand Titration: The ligand is titrated into the oligonucleotide solution, and CD spectra are

recorded at each concentration.

Data Analysis: Changes in the CD spectrum upon ligand binding can indicate a

conformational change in the G-quadruplex or simply ligand binding. Thermal melting can

also be monitored by CD to determine the change in melting temperature upon ligand

binding.

Conclusion
360A iodide represents a promising class of targeted anticancer agents with a distinct

mechanism of action centered on the stabilization of G-quadruplex DNA and inhibition of

telomerase. This technical guide has provided a detailed comparison of 360A iodide with other

forms of iodide, highlighting its high potency and specific molecular target. The provided

experimental protocols and pathway diagrams offer a valuable resource for researchers and

drug development professionals working in the field of cancer therapeutics and telomere

biology. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and

pharmacodynamic profile of 360A iodide and its potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15584641?utm_src=pdf-body
https://www.benchchem.com/product/b15584641?utm_src=pdf-body
https://www.benchchem.com/product/b15584641?utm_src=pdf-body
https://www.benchchem.com/product/b15584641?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-
methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

2. RAD51AP1 is an essential mediator of Alternative Lengthening of Telomeres - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green
Chemistry (RSC Publishing) [pubs.rsc.org]

5. mdpi.com [mdpi.com]

6. bbminaqua.com [bbminaqua.com]

7. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma
cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to 360A Iodide Versus
Other Iodide Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584641#360a-iodide-versus-other-forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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